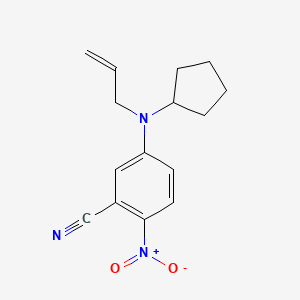

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-

CAS No.: 821776-46-9

Cat. No.: VC16830147

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821776-46-9 |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | 5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile |

| Standard InChI | InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2 |

| Standard InChI Key | TTYCTBFWNVNWEC-UHFFFAOYSA-N |

| Canonical SMILES | C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- features a benzene ring substituted at three positions:

-

Position 1: A cyano group (), defining the benzonitrile backbone.

-

Position 2: A nitro group (), which confers electron-withdrawing effects and influences reactivity.

-

Position 5: A cyclopentyl-2-propenylamino group (), combining a cyclopentane ring and an allylamine moiety.

The cyclopentyl group introduces steric bulk, while the allylamine segment offers sites for nucleophilic attack or hydrogen bonding. This combination creates a molecule with balanced lipophilicity and polarity, as evidenced by its computed partition coefficient ().

Spectroscopic and Computational Data

The compound’s structural identity is confirmed through spectroscopic and computational methods:

-

SMILES Notation:

C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N. -

InChIKey:

TTYCTBFWNVNWEC-UHFFFAOYSA-N, enabling precise database queries. -

3D Conformers: Molecular dynamics simulations reveal a preference for planar aromatic rings and twisted aliphatic chains, minimizing steric clashes.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds via sequential functionalization of the benzene ring:

-

Nitro Group Introduction: Electrophilic nitration at position 2 using mixed acid () under controlled temperatures.

-

Cyano Group Installation: Sandmeyer reaction or palladium-catalyzed cyanation.

-

Amine Substituent Attachment: Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to introduce the cyclopentyl-2-propenylamino group.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring nitration occurs exclusively at position 2, requiring directing group strategies.

-

Steric Hindrance: Bulky cyclopentyl groups necessitate high-temperature reactions or phase-transfer catalysts.

-

Yield Improvements: Multi-step syntheses often result in cumulative yields below 40%, prompting exploration of one-pot methodologies.

Physicochemical Properties

Physical State and Solubility

The compound is described as a colorless to pale yellow liquid with a faint aromatic odor. Its solubility profile includes:

-

Polar Solvents: Moderate solubility in ethanol and acetone due to nitro and cyano groups.

-

Nonpolar Solvents: Limited miscibility in hexane or toluene, attributed to the polar nitro group.

Stability and Degradation

Preliminary stability studies indicate:

-

Thermal Decomposition: Onset at 210°C, with exothermic peaks observed via differential scanning calorimetry.

-

Photolytic Sensitivity: Nitro groups promote UV-induced degradation, necessitating amber glass storage.

Research Applications and Biological Relevance

Drug Discovery

The compound’s nitro group serves as a pharmacophore in antimicrobial and anticancer agents. For example:

-

Nitroreductase Substrates: Enzymatic reduction of to generates reactive intermediates for prodrug activation.

-

Kinase Inhibition: Molecular docking studies suggest affinity for ATP-binding pockets in tyrosine kinases.

Materials Science

Applications under investigation include:

-

Liquid Crystals: The rigid benzonitrile core and flexible aliphatic chains may enable mesophase formation.

-

Coordination Polymers: Cyano groups act as ligands for transition metals, forming porous networks.

Comparative Analysis with Structural Analogues

To contextualize its properties, Table 1 contrasts Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- with related nitriles:

Table 1: Structural analogues highlight how alkyl chain length and ring systems modulate molecular weight and reactivity .

Future Research Directions

Pharmacological Profiling

-

In Vitro Screens: Assess cytotoxicity, antimicrobial activity, and metabolic stability.

-

ADME Studies: Evaluate absorption, distribution, and excretion in model organisms.

Process Chemistry

-

Flow Chemistry: Continuous synthesis to improve yield and reduce byproducts.

-

Catalyst Design: Heterogeneous catalysts for greener nitration and amination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume